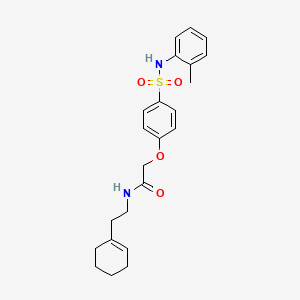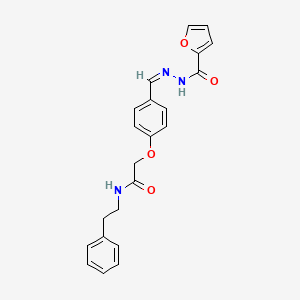
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide, also known as BCS-1, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BCS-1 is a sulfonamide derivative that exhibits anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is not fully understood. However, it has been suggested that N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and pain. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models. However, one limitation of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
For the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide include further investigation of its mechanism of action and the development of new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form 4-chloro-N-(4-chlorobenzyl)benzaldehyde. The resulting compound is then reacted with N-benzyl-2-aminobenzenesulfonamide to form N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide. The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been reported in the literature and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. In cancer research, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been studied for its anti-inflammatory and analgesic properties. In animal models, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to reduce inflammation and pain.
Propiedades
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c23-19-8-6-18(7-9-19)15-26(30(28,29)21-12-10-20(24)11-13-21)16-22(27)25-14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRMRBRBPEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)




![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)


